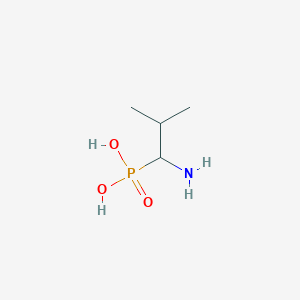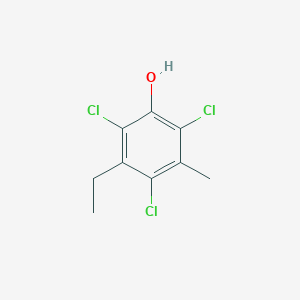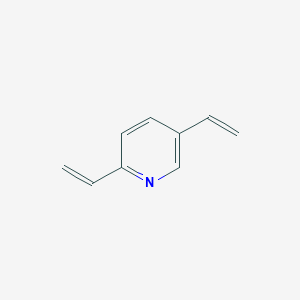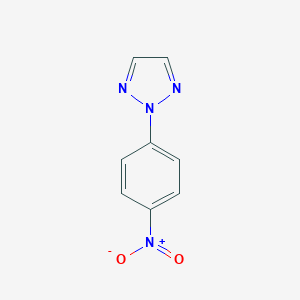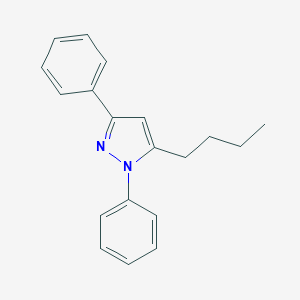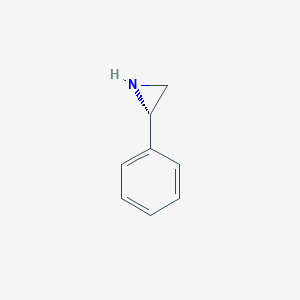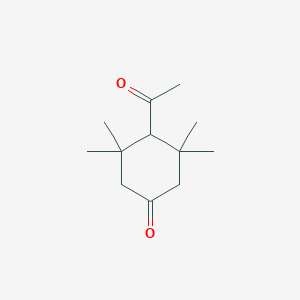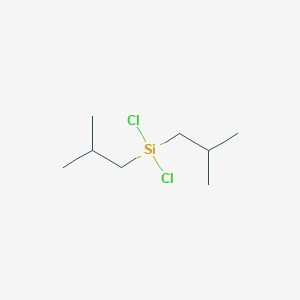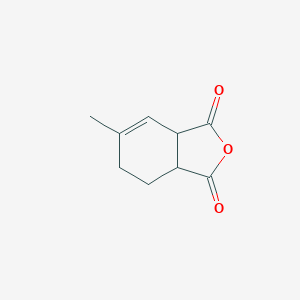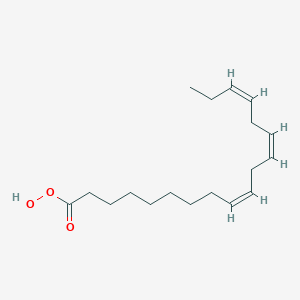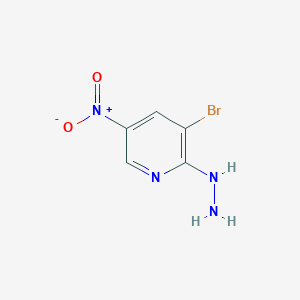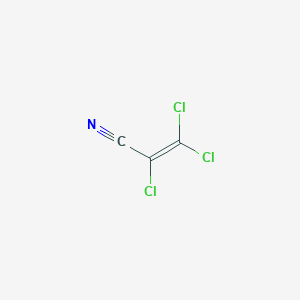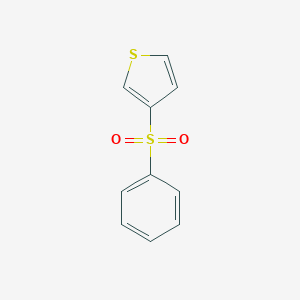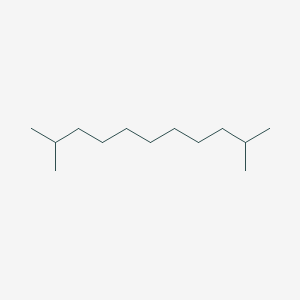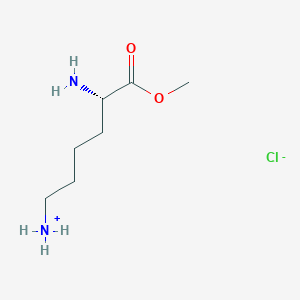
Methyl L-lysinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl L-lysinate hydrochloride is a chemical compound that is widely used in scientific research. It is a derivative of L-lysine, which is an essential amino acid that is required for the synthesis of proteins in the body. Methyl L-lysinate hydrochloride is a white crystalline powder that is soluble in water and ethanol.
Wirkmechanismus
Methyl L-lysinate hydrochloride is a substrate for enzymes that remove methyl groups from lysine residues in histone proteins. This process is known as histone demethylation and is an important mechanism for regulating gene expression. The removal of methyl groups from histone proteins can lead to the activation or repression of genes depending on the specific lysine residue that is demethylated.
Biochemische Und Physiologische Effekte
Methyl L-lysinate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of LSD1 and LSD2 enzymes, which can lead to the upregulation of genes involved in cancer progression. Methyl L-lysinate hydrochloride has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl L-lysinate hydrochloride has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive compared to other compounds that are used in scientific research. However, one limitation of Methyl L-lysinate hydrochloride is that it can be toxic to cells at high concentrations. Therefore, it is important to use the appropriate concentration of Methyl L-lysinate hydrochloride in experiments to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on Methyl L-lysinate hydrochloride. One area of research is the development of new compounds that are based on Methyl L-lysinate hydrochloride. These compounds could have improved properties such as increased stability and reduced toxicity. Another area of research is the investigation of the role of Methyl L-lysinate hydrochloride in the regulation of gene expression in different cell types. This could lead to the identification of new targets for the treatment of diseases such as cancer and inflammation.
Synthesemethoden
Methyl L-lysinate hydrochloride can be synthesized by reacting L-lysine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as methanol or ethanol. The product is then purified by recrystallization from water.
Wissenschaftliche Forschungsanwendungen
Methyl L-lysinate hydrochloride is used in scientific research as a substrate for enzymes such as lysine-specific demethylase 1 (LSD1) and lysine-specific demethylase 2 (LSD2). These enzymes play a critical role in the regulation of gene expression by removing methyl groups from lysine residues in histone proteins. Methyl L-lysinate hydrochloride is also used as a building block for the synthesis of other compounds such as peptide nucleic acids (PNAs) and lysine-based dendrimers.
Eigenschaften
CAS-Nummer |
15445-34-8 |
|---|---|
Produktname |
Methyl L-lysinate hydrochloride |
Molekularformel |
C7H17ClN2O2 |
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
methyl (2S)-2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H/t6-;/m0./s1 |
InChI-Schlüssel |
FORVAIDSGSLRPX-RGMNGODLSA-N |
Isomerische SMILES |
COC(=O)[C@H](CCCC[NH3+])N.[Cl-] |
SMILES |
COC(=O)C(CCCCN)N.Cl |
Kanonische SMILES |
COC(=O)C(CCCC[NH3+])N.[Cl-] |
Synonyme |
methyl L-lysinate hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



